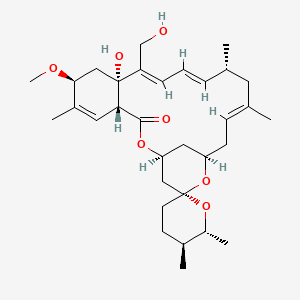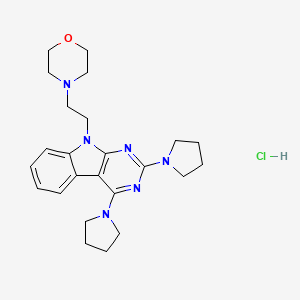
9H-Pyrimido(4,5-b)indole, 9-(2-(4-morpholinyl)ethyl)-2,4-di-1-pyrrolidinyl-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
U-104067F is a small molecule drug belonging to the class of pyrrolopyrimidines. It has been studied for its potential neuroprotective and antioxidant properties. The compound has shown promise in treating conditions associated with oxidative stress, such as neurodegenerative diseases and ischemic brain injury .
Preparation Methods
The synthesis of U-104067F involves the formation of the pyrrolopyrimidine core structure. The synthetic route typically includes the following steps:
Formation of the Pyrrole Ring: This step involves the cyclization of a suitable precursor to form the pyrrole ring.
Formation of the Pyrimidine Ring: The pyrimidine ring is then formed through a series of condensation reactions.
Industrial production methods for U-104067F would likely involve optimization of these synthetic routes to ensure high yield and purity .
Chemical Reactions Analysis
U-104067F undergoes several types of chemical reactions, including:
Oxidation: U-104067F can undergo oxidation reactions, which are crucial for its antioxidant properties.
Reduction: The compound can also participate in reduction reactions, which may be involved in its neuroprotective effects.
Substitution: U-104067F can undergo substitution reactions, particularly in the presence of suitable nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: U-104067F is used as a model compound to study the reactivity of pyrrolopyrimidines.
Biology: The compound has been shown to protect neurons from oxidative stress-induced damage, making it a valuable tool in neurobiology research.
Medicine: U-104067F has potential therapeutic applications in treating neurodegenerative diseases, such as Alzheimer’s disease, and conditions associated with ischemic brain injury.
Industry: The antioxidant properties of U-104067F make it a potential candidate for use in industrial applications where oxidative stress is a concern .
Mechanism of Action
The mechanism of action of U-104067F involves its ability to inhibit lipid peroxidation. The compound acts as an antioxidant by donating electrons to neutralize free radicals, thereby preventing oxidative damage to cellular components. U-104067F targets pathways involved in oxidative stress and inflammation, which are critical in neurodegenerative diseases and ischemic injury .
Comparison with Similar Compounds
U-104067F is part of a series of pyrrolopyrimidine compounds, including U-101033E and U-74006F. Compared to these compounds, U-104067F has shown greater efficacy in protecting neurons from oxidative stress and ischemic injury. Its improved brain penetration and higher oral bioavailability make it a unique and valuable compound in this class .
Similar compounds include:
U-101033E: Another pyrrolopyrimidine with neuroprotective properties.
U-74006F: A 21-aminosteroid antioxidant compound with lower brain uptake compared to U-104067F
U-104067F stands out due to its superior neuroprotective effects and potential therapeutic applications.
Properties
CAS No. |
172035-75-5 |
|---|---|
Molecular Formula |
C24H33ClN6O |
Molecular Weight |
457.0 g/mol |
IUPAC Name |
4-[2-(2,4-dipyrrolidin-1-ylpyrimido[4,5-b]indol-9-yl)ethyl]morpholine;hydrochloride |
InChI |
InChI=1S/C24H32N6O.ClH/c1-2-8-20-19(7-1)21-22(28-9-3-4-10-28)25-24(29-11-5-6-12-29)26-23(21)30(20)14-13-27-15-17-31-18-16-27;/h1-2,7-8H,3-6,9-18H2;1H |
InChI Key |
OTTSSGXCAVAVKV-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2=NC(=NC3=C2C4=CC=CC=C4N3CCN5CCOCC5)N6CCCC6.Cl |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC3=C2C4=CC=CC=C4N3CCN5CCOCC5)N6CCCC6.Cl |
Synonyms |
9-(2-(4-morpholinyl)ethyl)-2,4-di-1-pyrrolidinyl-9H-pyrimido(4,5-b)indole U 104067 U-104067 U-104067F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


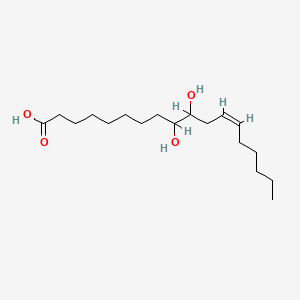
![[(2S)-3-[(Z)-hexadec-9-enoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-icos-11-enoate](/img/structure/B1241871.png)
![[(2R)-3-[(Z)-hexadec-9-enoyl]oxy-2-octadecanoyloxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B1241872.png)
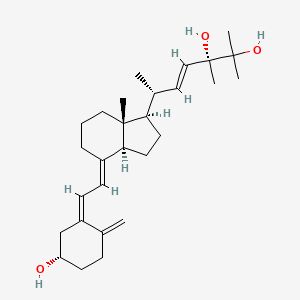

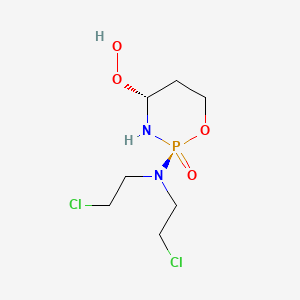
![(6E)-4-amino-6-[[4-[4-[(2E)-2-(8-amino-1-oxo-5,7-disulfonaphthalen-2-ylidene)hydrazinyl]-3-methoxyphenyl]-2-methoxyphenyl]hydrazinylidene]-5-oxonaphthalene-1,3-disulfonic acid](/img/structure/B1241879.png)
![2-chloro-N-[(E)-(5-morpholin-4-ylthiophen-2-yl)methylideneamino]-5-(trifluoromethyl)aniline](/img/structure/B1241881.png)
![2-cyano-3-oxo-N-[4-(trifluoromethoxy)phenyl]butanamide](/img/structure/B1241883.png)
![2-(4'-fluoro-4-biphenylylmethyl)-6-[2-(N-aminocarbonyl-N-hydroxyamino)-ethoxy]-1-oxo-1,2,3,4-tetrahydroisoquinoline](/img/structure/B1241884.png)
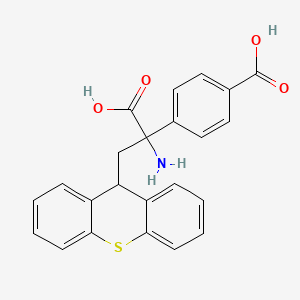
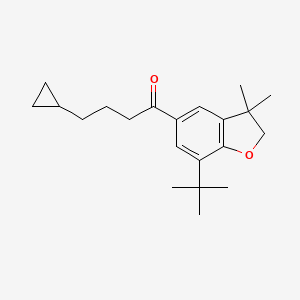
![2-Acetamido-3-[(5,10-dihydroxy-4,9-dimethoxy-6-oxo-7,8,9,11-tetrahydrobenzo[b]fluoren-2-yl)methylsulfanyl]propanoic acid](/img/structure/B1241889.png)
